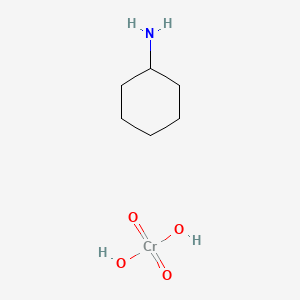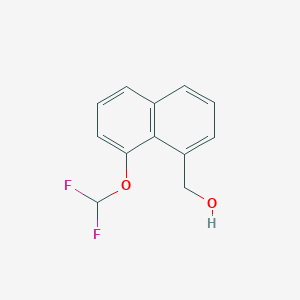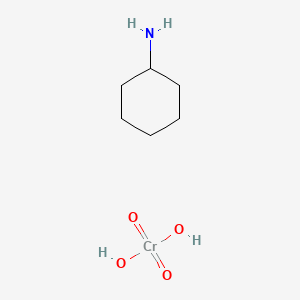
Chromic acid cyclohexylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La sal de ciclohexilamina de ácido crómico es un compuesto formado por la reacción del ácido crómico con la ciclohexilamina. El ácido crómico, conocido por sus fuertes propiedades oxidantes, se utiliza a menudo en diversas aplicaciones industriales y de laboratorio. La ciclohexilamina, una amina alifática, es un líquido incoloro con un olor a pescado y es miscible con agua. La combinación de estos dos compuestos da como resultado una sal que tiene propiedades y aplicaciones únicas en varios campos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación de la sal de ciclohexilamina de ácido crómico implica la reacción del ácido crómico con la ciclohexilamina. La reacción suele tener lugar en un medio acuoso, donde el ácido crómico (H₂CrO₄) reacciona con la ciclohexilamina (C₆H₁₃N) para formar la sal. La reacción se puede representar como: [ \text{H}2\text{CrO}_4 + \text{C}6\text{H}{13}\text{N} \rightarrow \text{C}6\text{H}{13}\text{NH}_2\text{CrO}_4 ]
Métodos de Producción Industrial: La producción industrial de ciclohexilamina implica la hidrogenación de la anilina utilizando catalizadores a base de cobalto o níquel. Otro método incluye la alquilación del amoníaco utilizando ciclohexanol {_svg_1}. El ácido crómico se produce típicamente añadiendo ácido sulfúrico al dicromato de sodio, lo que da como resultado una mezcla que contiene ácido crómico y otros compuestos de cromo .
Análisis De Reacciones Químicas
Tipos de Reacciones: La sal de ciclohexilamina de ácido crómico experimenta diversas reacciones químicas, principalmente impulsadas por la naturaleza oxidante del ácido crómico y las propiedades nucleófilas de la ciclohexilamina. Algunas reacciones comunes incluyen:
Sustitución: La ciclohexilamina puede sufrir reacciones de sustitución con haluros de alquilo, formando productos N-alquilados.
Reactivos y Condiciones Comunes:
Oxidación: El ácido crómico en ácido sulfúrico acuoso se utiliza comúnmente para reacciones de oxidación.
Productos Principales:
Oxidación: Aldehídos y cetonas.
Sustitución: Derivados de ciclohexilamina N-alquilada.
Aplicaciones Científicas De Investigación
La sal de ciclohexilamina de ácido crómico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como agente oxidante en la síntesis orgánica.
Biología: Se emplea en estudios que implican la oxidación de moléculas biológicas.
Medicina: Se ha investigado su posible uso en la síntesis de fármacos y como reactivo en la investigación farmacéutica.
Industria: Se utiliza en la producción de tintes, pigmentos y como inhibidor de la corrosión.
Mecanismo De Acción
El mecanismo de acción de la sal de ciclohexilamina de ácido crómico implica la oxidación de los sustratos por el ácido crómico. El ácido crómico actúa como un aceptor de electrones, facilitando la transferencia de electrones desde el sustrato al centro de cromo, lo que resulta en la oxidación del sustrato y la reducción del cromo(VI) a cromo(III) . La ciclohexilamina, al ser un nucleófilo, puede participar en varias reacciones de sustitución, formando productos estables .
Compuestos Similares:
Ciclohexilamina: Una amina alifática con propiedades nucleófilas similares.
Ácido Crómico: Un agente oxidante fuerte utilizado en diversas reacciones de oxidación.
Unicidad: La sal de ciclohexilamina de ácido crómico combina el poder oxidante del ácido crómico con las propiedades nucleófilas de la ciclohexilamina, lo que la convierte en un compuesto versátil para diversas reacciones químicas y aplicaciones. Su combinación única de propiedades le permite utilizarse en aplicaciones especializadas donde se requieren tanto la oxidación como la sustitución nucleófila.
Comparación Con Compuestos Similares
Cyclohexylamine: An aliphatic amine with similar nucleophilic properties.
Chromic Acid: A strong oxidizing agent used in various oxidation reactions.
Uniqueness: Chromic acid cyclohexylamine salt combines the oxidizing power of chromic acid with the nucleophilic properties of cyclohexylamine, making it a versatile compound for various chemical reactions and applications. Its unique combination of properties allows it to be used in specialized applications where both oxidation and nucleophilic substitution are required.
Propiedades
Número CAS |
15594-20-4 |
|---|---|
Fórmula molecular |
C6H15CrNO4 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
Clave InChI |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)



![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)



